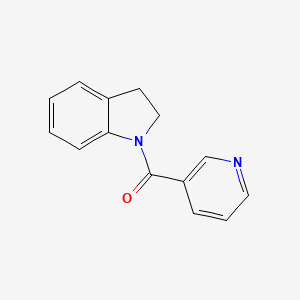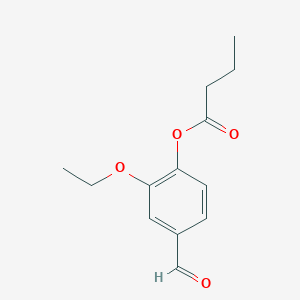![molecular formula C17H13FN4O3 B5592476 N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)
N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated acetamide derivatives, including compounds similar to "N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide", typically involves multi-step processes that might include coupling reactions, nitration, and fluorination. For example, the synthesis of [18F]-labeled EF3, a compound with a somewhat related structure, was achieved in a 65% chemical yield through coupling of tetrafluorophenyl acetate with [18F]-fluoropropylamine, demonstrating the complexity and efficiency of synthesizing fluorinated compounds (Josse et al., 2001).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including the target compound, is characterized by the presence of acetamide functional groups, fluorophenyl rings, and potentially a nitroimidazole moiety. The structure affects the compound's reactivity, biological activity, and physical properties. For instance, crystal structure and vibrational properties studies of related compounds can provide insights into the arrangement and interactions at the molecular level, which is crucial for understanding the compound's behavior in various applications (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can include substitutions, additions, and cyclization reactions, influenced by the presence of functional groups like fluorine and nitro groups. These reactions can significantly alter the compound's chemical and physical properties, making it suitable for specific applications. The study of such compounds' synthesis and evaluation can shed light on their antimicrobial properties, highlighting the role of fluorine atoms in enhancing activity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties of "N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide" would be influenced by its molecular structure, including solubility, melting point, and stability. These properties are critical for determining the compound's suitability in various applications, from pharmaceuticals to materials science.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, pH stability, and photostability, are essential for understanding how the compound behaves under different conditions. For example, the pKa values of similar compounds provide information on their acidity and can influence their behavior in biological systems or reactions (Duran & Canbaz, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-14-3-1-2-4-15(14)20-17(23)10-21-11-19-9-16(21)12-5-7-13(8-6-12)22(24)25/h1-9,11H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOXUHHBZBCQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC=C2C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)





![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)